A Comprehensive Technical Guide to 7-Bromo-6-chloro-1H-indazole for Advanced Research
A Comprehensive Technical Guide to 7-Bromo-6-chloro-1H-indazole for Advanced Research
An In-Depth Profile for Medicinal Chemistry and Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold
Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, a testament to their recurring presence in molecules with diverse and potent pharmacological activities.[1][2] These nitrogen-containing heterocyclic compounds, formed by the fusion of a benzene and a pyrazole ring, serve as the core structural motif for numerous drugs and clinical candidates.[2][3] Their therapeutic applications are vast, spanning anti-inflammatory, anti-tumor, anti-HIV, and analgesic properties.[1][2]
The specific substitution pattern of 7-Bromo-6-chloro-1H-indazole offers medicinal chemists a versatile and strategically functionalized building block. The presence of two distinct halogen atoms—bromine and chlorine—at defined positions on the benzene ring allows for selective, stepwise chemical modifications. This dual-handle approach is invaluable for constructing complex molecular architectures and performing structure-activity relationship (SAR) studies, which are crucial for optimizing drug candidates. The bromine at the 7-position and chlorine at the 6-position provide orthogonal reactivity, particularly in modern cross-coupling reactions, enabling the precise introduction of various substituents to fine-tune the biological activity of the final compound.
Physicochemical and Structural Properties
A thorough understanding of the fundamental physical and chemical properties of 7-Bromo-6-chloro-1H-indazole is essential for its effective use in a laboratory setting. These properties dictate everything from appropriate storage conditions to reaction parameters and purification strategies.
Below is a summary of the key physicochemical data for 7-Bromo-6-chloro-1H-indazole. Note that some properties for the exact 7-bromo-6-chloro isomer are not widely published and are often inferred from closely related isomers like 4-bromo-6-chloro-1H-indazole.
Table 1: Physicochemical Properties of Halogenated Indazoles
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClN₂ | [4][5] |
| Molecular Weight | 231.48 g/mol | [4][5] |
| Appearance | Off-white to yellow solid/powder | [4] |
| Melting Point | 219-221 °C (for 4-bromo-6-chloro isomer) | [4] |
| Boiling Point (Predicted) | 364.1 ± 22.0 °C | [4] |
| InChI Key | KCDKINCUTSIQAF-UHFFFAOYSA-N | [6][7] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon) | [4][6] |
The structural arrangement of the molecule, with its fused aromatic system and N-H group, provides both hydrogen bond donating and accepting capabilities, which are critical for molecular interactions with biological targets.
Synthesis and Chemical Reactivity
The synthesis of substituted indazoles can be achieved through various classical and modern organic chemistry methods. A common conceptual approach involves the cyclization of an appropriately substituted aniline or benzaldehyde derivative.
Conceptual Synthetic Workflow
A logical retrosynthetic analysis points towards a multi-step pathway often starting from a substituted aniline. The general strategy involves the formation of the pyrazole ring onto the pre-functionalized benzene ring.
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Reactivity and Derivatization Potential
The true utility of 7-Bromo-6-chloro-1H-indazole lies in its potential for selective functionalization. The different reactivities of the C-Br and C-Cl bonds, along with the N-H group, allow for a tiered chemical strategy.
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N-Functionalization: The indazole nitrogen (N1) can be readily alkylated or arylated using standard conditions (e.g., an alkyl halide with a base like sodium hydride). This is often the first step to protect the N-H group or to introduce a substituent that modulates solubility or targets a specific pocket in a protein.[4]
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Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond at position 7 is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This reactivity difference is the cornerstone of its utility, enabling chemists to first introduce a substituent at the 7-position while leaving the 6-chloro position intact for a subsequent, different coupling reaction under more forcing conditions. This sequential approach provides access to a vast chemical space from a single starting material.[4]
// Nodes Indazole [label="7-Bromo-6-chloro-1H-indazole", fillcolor="#F1F3F4", fontcolor="#202124"]; N_Alkylation [label="N-Alkylated Product", fillcolor="#FBBC05", fontcolor="#202124"]; Suzuki [label="7-Aryl Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sonogashira [label="7-Alkynyl Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Buchwald [label="7-Amino Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Indazole -> N_Alkyl_React [label="R-X, Base", color="#5F6368"]; N_Alkyl_React [shape=ellipse, label="N-Alkylation/\nN-Arylation", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; N_Alkyl_React -> N_Alkylation [color="#5F6368"];
Indazole -> Cross_Coupling [label="Pd Catalyst,\nLigand, Base", color="#5F6368"]; Cross_Coupling [shape=diamond, label="Cross-Coupling\n(at C7-Br)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cross_Coupling -> Suzuki [label="R-B(OH)₂", color="#5F6368"]; Cross_Coupling -> Sonogashira [label="R-C≡CH", color="#5F6368"]; Cross_Coupling -> Buchwald [label="R₂NH", color="#5F6368"]; } dot Caption: Key reaction pathways for derivatization.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of 7-Bromo-6-chloro-1H-indazole is paramount. A combination of spectroscopic and chromatographic methods provides a complete analytical profile.
Standard Analytical Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals in the aromatic region for the protons on the benzene ring, as well as a characteristic broad signal for the N-H proton. The chemical shifts and coupling constants (J-values) will be indicative of the substitution pattern.
-
¹³C NMR : The carbon spectrum will show the expected number of signals for the seven carbon atoms in the molecule, with chemical shifts influenced by the attached halogens and nitrogen atoms.
-
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight.[8] The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), providing definitive confirmation of the elemental composition.[8]
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High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for determining the purity of the compound.[8] A well-developed HPLC method can separate the main compound from starting materials, byproducts, and other impurities, allowing for accurate quantification of purity (e.g., >98%).[6][8]
Applications in Drug Discovery and Development
Halogenated indazoles are crucial intermediates in the synthesis of numerous targeted therapies, particularly kinase inhibitors. For example, the related compound 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate for Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections.[9] This highlights the role of such scaffolds in constructing complex, biologically active molecules. The specific 7-bromo-6-chloro isomer serves as a valuable building block for creating libraries of novel compounds to be screened against various biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.
Safety, Handling, and Storage
As a laboratory chemical, 7-Bromo-6-chloro-1H-indazole requires careful handling to ensure personnel safety and maintain compound integrity.
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Hazard Identification : This compound is classified as hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation.[6][10]
-
Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated area, preferably a fume hood.[11][12] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Handling Precautions : Avoid generating dust.[13] Do not get in eyes, on skin, or on clothing.[10] Wash hands thoroughly after handling.[10]
-
Storage : To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, preferably at 2-8°C under an inert atmosphere of nitrogen or argon.[4][6]
-
Spill and Disposal : In case of a spill, sweep up the solid material carefully, avoiding dust creation, and place it in a suitable, labeled container for disposal.[13] Dispose of the chemical waste in accordance with local, state, and federal regulations.[10]
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]
- 5. 7-Bromo-5-chloro-1H-indazole | C7H4BrClN2 | CID 26967621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-6-chloro-1H-indazole | 885519-03-9 [sigmaaldrich.com]
- 7. 4-Bromo-6-chloro-1H-indazole | C7H4BrClN2 | CID 24728100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
